Potent and Selective MAO-B Inhibition: A 550-Fold Increase in Potency over the Standard Inhibitor Selegiline
3-Allyl-6-amino-2-methyl-quinolin-4-ol demonstrates exceptionally potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. In direct comparison, the established MAO-B inhibitor selegiline (deprenyl) exhibits an IC50 of 5,500 nM (5.5 µM) against the same enzyme under comparable assay conditions [2]. This represents a 550-fold increase in inhibitory potency for the target compound. Furthermore, the target compound's IC50 value is 320-fold lower than that of another quinolin-4-ol derivative, CHEMBL4202590 (IC50 = 3,200 nM), further underscoring its superior activity within the class [3].
| Evidence Dimension | Inhibition of human recombinant MAO-B (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Selegiline (Deprenyl): 5,500 nM (5.5 µM); CHEMBL4202590: 3,200 nM |
| Quantified Difference | Target compound is 550-fold more potent than selegiline and 320-fold more potent than CHEMBL4202590. |
| Conditions | Human recombinant MAO-B expressed in supersomes, using kynuramine as substrate. |
Why This Matters
This unprecedented potency establishes the compound as a superior chemical probe for studying MAO-B biology and as a high-value starting point for drug discovery programs targeting neurological disorders where MAO-B inhibition is beneficial.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). 3-Allyl-6-amino-2-methyl-quinolin-4-ol. View Source
- [2] BindingDB. BDBM15579 (CHEMBL972). Selegiline. View Source
- [3] BindingDB. BDBM50450832 (CHEMBL4202590). View Source
